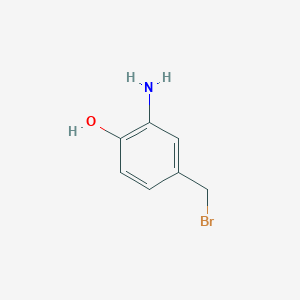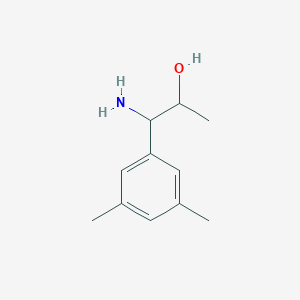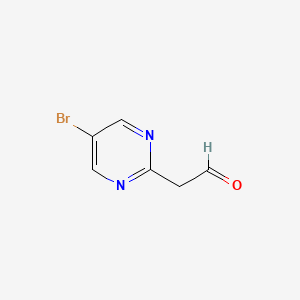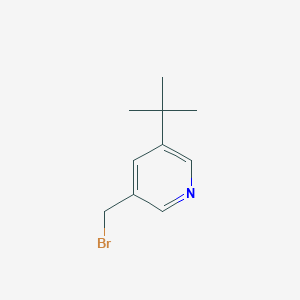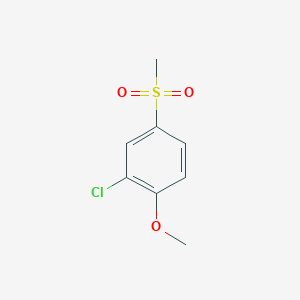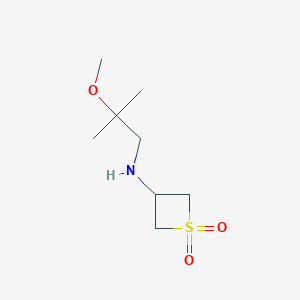![molecular formula C7H12ClN3O B13027647 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride: is a compound that belongs to the class of pyrazolo-diazepines. These compounds are valuable scaffolds in drug design and medicinal chemistry due to their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride typically involves the following steps :
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using borane or other reducing agents to modify the lactam group.
Substitution: Substitution reactions, such as Buchwald and Chan arylations, are common for modifying the N-terminal of the diazepine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Borane, lithium aluminum hydride.
Substitution: Boronic acids, copper (II) acetate.
Major Products:
The major products formed from these reactions include various derivatives of the pyrazolo-diazepine scaffold, which can be further modified for specific applications in drug design and medicinal chemistry .
Scientific Research Applications
Chemistry:
The compound serves as a valuable scaffold for the synthesis of kinase inhibitors and other bioactive molecules .
Biology:
In biological research, it is used to study enzyme inhibition and protein interactions due to its unique structural features.
Medicine:
Industry:
In the industrial sector, it can be used in the synthesis of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation.
Comparison with Similar Compounds
- 4H-Pyrazolo[1,5-a][1,4]diazepine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine
Uniqueness:
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hydrochloride is unique due to its specific structural features, which provide distinct biological activities and chemical reactivity patterns. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design and other scientific applications .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-4-8-3-6-1-2-9-10(6)5-7;/h1-2,7-8,11H,3-5H2;1H |
InChI Key |
GKWVENYPCZMLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






